

Tombozine: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Tombozine

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An In-depth Overview of the Chemical Structure, Properties, and Pharmacological Activities of a Promising Indole Alkaloid

Abstract

Tombozine, also known as Normacusine B or Vellosiminol, is a naturally occurring monoterpenoid indole alkaloid with a growing body of research highlighting its potential therapeutic applications. Found in various plant species, notably from the Apocynaceae and Strychnos families, this compound has demonstrated significant hypotensive, spasmolytic, and sedative properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of **Tombozine**, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The guide details its mechanism of action, summarizes key experimental data, and outlines relevant experimental protocols.

Chemical Identity and Physicochemical Properties

Tombozine is a complex heterocyclic compound with the chemical formula $C_{19}H_{22}N_2O$.^[1] Its core structure consists of an indole moiety fused to a monoterpenoid unit, creating a rigid pentacyclic system.

Table 1: Chemical Identifiers and Computed Physicochemical Properties of **Tombozine**

Identifier/Property	Value	Source
IUPAC Name	[(15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol	PubChem[1]
Synonyms	Normacusine B, Vellosiminol	PubChem[1]
CAS Number	604-99-9	PubChem[1]
Molecular Formula	C19H22N2O	PubChem[1]
Molecular Weight	294.4 g/mol	PubChem[1]
XLogP3	2.1	PubChem[2]
Hydrogen Bond Donor Count	2	PubChem[2]
Hydrogen Bond Acceptor Count	3	PubChem[2]
Rotatable Bond Count	2	PubChem[2]

Note: Experimental data on properties such as melting point, boiling point, and solubility are not readily available in the reviewed literature.

Spectroscopic Data

The structural elucidation of **Tombozine** has been primarily accomplished through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Mass Spectrometry Data for **Tombozine**

m/z (Top Peak)	m/z (2nd Highest)	m/z (3rd Highest)
294	293	169

Source: PubChem

Detailed ^1H and ^{13}C NMR data with specific peak assignments are crucial for the unambiguous identification and structural confirmation of **Tombozine**. While comprehensive spectral data from dedicated studies on **Tombozine** were not found in the initial search, further investigation into specialized databases and phytochemical literature is recommended for researchers requiring this level of detail.

Pharmacological Properties and Mechanism of Action

Tombozine exhibits a range of pharmacological activities, with its hypotensive, spasmolytic, and sedative effects being the most prominently studied.

Hypotensive and Spasmolytic Effects

Research has demonstrated that Normacusine B possesses significant blood pressure-lowering and smooth muscle-relaxing properties.

Table 3: Pharmacological Data on the Hypotensive and Spasmolytic Effects of Normacusine B

Parameter	Value/Observation	Species/Model
Mean Arterial Blood Pressure Decrease	27.6 ± 8.4 mmHg (at 1 mg/kg)	Conscious unrestrained rats
Heart Rate Increase	115.0 ± 12.7 bpm (at 1 mg/kg)	Conscious unrestrained rats
Phenylephrine-induced Contraction	Competitively antagonized ($\text{pA}_2 = 7.05 \pm 0.11$)	Isolated rat aortic rings
Serotonin-induced Contraction	Non-competitively antagonized (apparent $\text{pA}_2 = 7.02 \pm 0.08$)	Isolated rat aortic rings

The mechanism underlying these effects appears to be multifactorial, involving interactions with adrenergic and serotonergic systems. The competitive antagonism of phenylephrine-induced contractions suggests a blockade of α -adrenergic receptors. The non-competitive antagonism of serotonin-induced contractions points towards an interaction with serotonin receptors, potentially modulating downstream signaling pathways that regulate vascular tone. The

increase in heart rate observed in vivo is likely a reflex tachycardia in response to the drop in blood pressure.

Sedative Effects

Tombozine has been reported to have a sedative effect in mice. The precise mechanism of its sedative action has not been fully elucidated but may involve modulation of central nervous system receptors, potentially including α 2-adrenoceptors, which are known to be involved in sedation.

Other Potential Activities

Preliminary research suggests that Normacusine B may also possess neuroprotective and anticancer properties. These activities are thought to be linked to its influence on neurotransmitter systems, such as the serotonin and dopamine pathways, and its potential to modulate signaling cascades involved in cell survival and proliferation. However, these areas require further in-depth investigation to establish clear mechanisms and therapeutic potential.

Signaling Pathways

Biosynthetic Pathway of Tombozine

The biosynthesis of **Tombozine** in *Murraya* plants has been proposed, starting from the precursor strictosidine, a key intermediate in the biosynthesis of many monoterpenoid indole alkaloids.

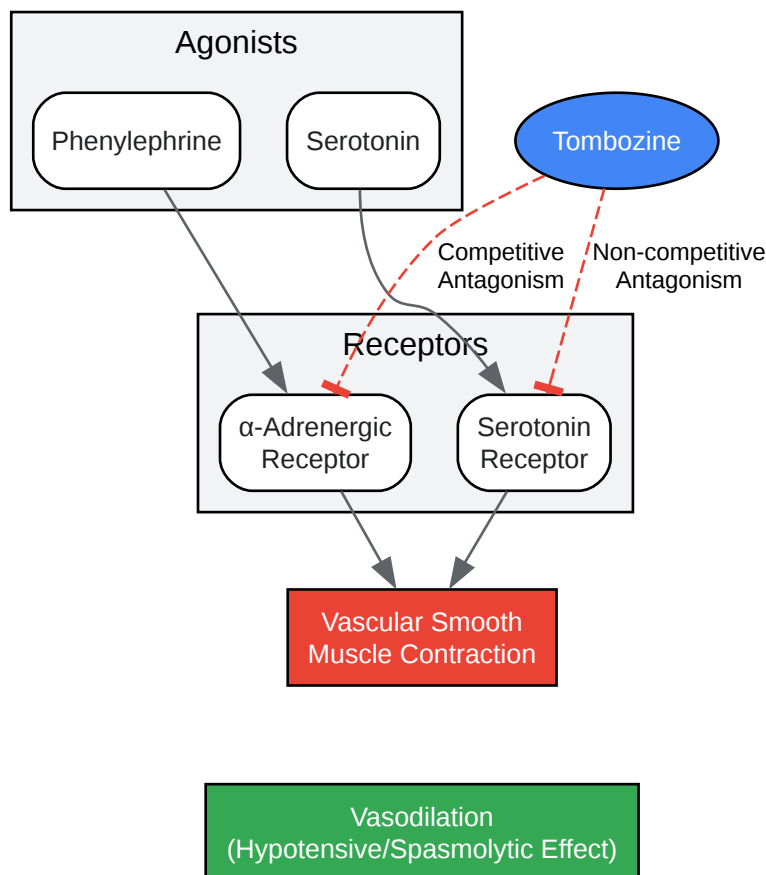


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Caption: Proposed biosynthetic pathway of **Tombozine** from Strictosidine.

Proposed Mechanism of Hypotensive and Spasmolytic Action

The hypotensive and spasmolytic effects of **Tombozine** are mediated through its interaction with adrenergic and serotonin receptors on vascular smooth muscle cells.



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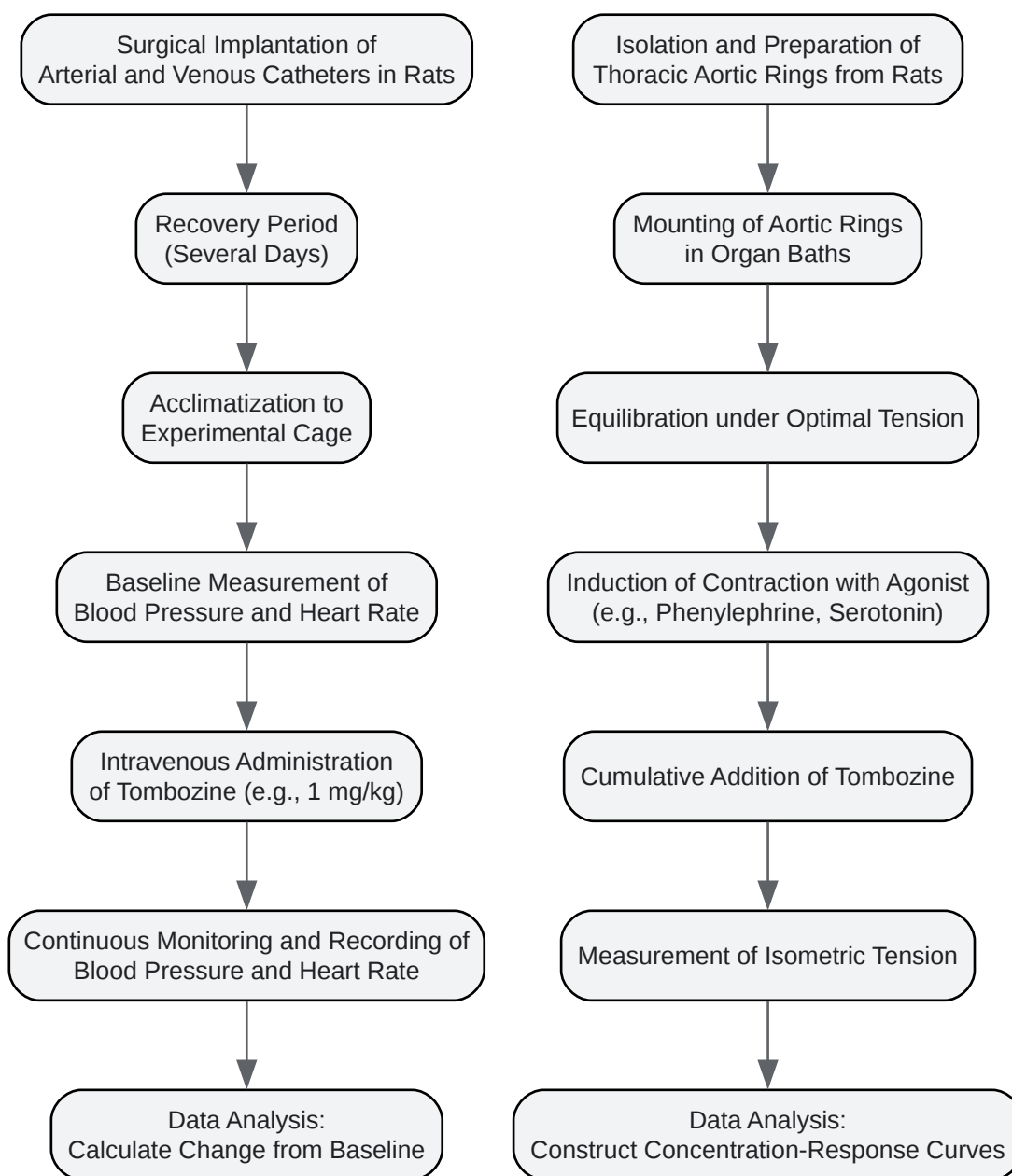
Caption: Proposed mechanism of **Tombozine**'s hypotensive and spasmolytic action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological effects of **Tombozine**.

In Vivo Hypotensive Activity Assay in Rats

This protocol outlines the procedure for measuring the effect of **Tombozine** on blood pressure and heart rate in conscious, unrestrained rats.



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References

- 1. Tombozine | C₁₉H₂₂N₂O | CID 5318845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Normacusine B | C₁₉H₂₂N₂O | CID 11335389 - PubChem [pubchem.ncbi.nlm.nih.gov]
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